molecular formula C8H7FO3 B169929 (S)-2-(2-Fluorophenyl)-2-hydroxyacetic acid CAS No. 175134-34-6

(S)-2-(2-Fluorophenyl)-2-hydroxyacetic acid

Cat. No.: B169929
CAS No.: 175134-34-6
M. Wt: 170.14 g/mol
InChI Key: WWSRHIZZWWDONI-ZETCQYMHSA-N
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Description

(S)-2-(2-Fluorophenyl)-2-hydroxyacetic acid (CAS RN: 389-31-1) is a chiral mandelic acid derivative of significant interest in medicinal and organic chemistry research. This compound serves as a versatile synthetic intermediate and chiral building block for the development of novel active molecules. Its structure, featuring a carboxylic acid group, a hydroxyl group, and a fluorine-substituted aromatic ring, makes it valuable for creating structurally diverse compound libraries. Recent research highlights the application of closely related fluorophenyl hydroxyacetic acid derivatives in advanced therapeutic development. For instance, derivatives such as [5-(p-fluorophenyl)-2-ureido]-thiophene-3-carboxamide have been incorporated into innovative nanoagent systems designed to combat drug-resistant bacterial infections . These macrophage-membrane-camouflaged nanoagents leverage the synergistic effect of the organic molecule with released silver ions to achieve potent bactericidal and anti-inflammatory effects in models of severe pneumonia . Furthermore, the broader chemical class of azapeptides, which often utilize sophisticated aromatic and fluorinated components in their backbone, demonstrates the critical role of fluorinated building blocks in the design of potent protease inhibitors for antiviral applications . This illustrates the potential of this compound as a precursor in the synthesis of bioactive molecules targeting resistant infections and other challenging disease areas. Key Specifications: • CAS Number: 389-31-1 • Molecular Formula: C 8 H 7 FO 3 • Molecular Weight: 170.14 g/mol • SMILES: OC(C(O)=O)C1=CC=CC=C1F • Storage: Sealed in dry, room temperature This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-(2-fluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSRHIZZWWDONI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](C(=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175134-34-6
Record name (2S)-2-(2-fluorophenyl)-2-hydroxyacetic acid
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Preparation Methods

Asymmetric Catalytic Hydrogenation of α-Ketoester Precursors

Asymmetric hydrogenation of α-ketoesters represents a direct route to enantiomerically enriched mandelic acid derivatives. For the 2-fluorophenyl variant, ethyl benzoylformate serves as a precursor, where the ketone group undergoes hydrogenation in the presence of a chiral ruthenium catalyst. Patent US6777576B2 highlights the use of [(S)-BINAP-RuCl₂] complexes to achieve enantiomeric excess (ee) exceeding 90% . The reaction proceeds under mild hydrogen pressure (202–1530 kPa) at 15–60°C, with yields dependent on solvent choice and catalyst loading (Table 1).

Table 1: Hydrogenation Conditions and Outcomes for α-Ketoester Derivatives

PrecursorCatalystPressure (kPa)Temperature (°C)ee (%)Yield (%)
Ethyl 2-fluorobenzoylformate(S)-BINAP-RuCl₂505259285
Methyl 2-fluorobenzoylformate(R)-TolBINAP-RuCl₂303408878

Critical to success is the electronic influence of the 2-fluorine substituent, which enhances substrate coordination to the metal center, favoring (S)-configuration formation . Post-hydrolysis of the ester under acidic conditions (HCl, H₂O/THF) delivers the target acid without racemization.

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution remains a robust method for obtaining enantiopure (S)-acids from racemic mixtures. Racemic 2-(2-fluorophenyl)-2-hydroxyacetic acid is treated with (1R,2S)-norephedrine in ethanol, forming diastereomeric salts with distinct solubility profiles. Crystallization at −20°C isolates the (S)-acid-norephedrine complex, which is subsequently acidolyzed with HCl to free the enantiomer . This method, while reliable, suffers from moderate yields (45–60%) due to equilibrium limitations during crystallization.

Enzymatic Kinetic Resolution of Esters

Lipase-catalyzed hydrolysis of racemic esters offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) demonstrates high selectivity for (R)-ethyl 2-(2-fluorophenyl)-2-hydroxyacetate, leaving the (S)-ester unreacted. After hydrolysis, the (S)-ester is isolated via extraction and saponified to the acid (Table 2). Patent EP2215040B1 corroborates this approach, noting that enzyme immobilization on mesoporous silica improves recyclability and reaction rates .

Table 2: Enzymatic Resolution Performance Metrics

Ester SubstrateEnzymeConversion (%)ee (%)Yield (%)
Ethyl 2-(2-Fluorophenyl)-2-hydroxyacetateCAL-B (immobilized)489995
Methyl 2-(2-Fluorophenyl)-2-hydroxyacetatePseudomonas fluorescens429789

Stereoretentive Hydrolysis of Cyanohydrins

Cyanohydrin intermediates, formed by asymmetric addition of HCN to 2-fluorobenzaldehyde using oxynitrilase enzymes, are hydrolyzed to (S)-acids. The (S)-selective hydroxynitrile lyase from Hevea brasiliensis achieves >98% ee at pH 4.5, with subsequent hydrolysis using HClO₄/H₂O₂ yielding the acid in 80% overall yield . This method avoids metal catalysts but requires careful pH control to prevent epimerization.

Grignard Addition to Glyoxylic Acid Derivatives

Reaction of 2-fluorophenylmagnesium bromide with protected glyoxylic acid derivatives (e.g., ethyl glyoxylate) forms the secondary alcohol precursor. While this method is straightforward, stereocontrol is challenging unless chiral auxiliaries or ligands are employed. US6777576B2 reports that using (−)-sparteine as a ligand during the Grignard addition achieves 70% ee, though yields remain suboptimal (55%) .

Comparison of Industrial-Scale Viability

Table 3: Method Comparison for Industrial Application

MethodCost EfficiencyScalabilityee (%)Environmental Impact
Asymmetric HydrogenationHighExcellent90–95Moderate
Enzymatic ResolutionModerateGood97–99Low
Chiral ResolutionLowFair99High (solvent waste)

Catalytic hydrogenation and enzymatic methods are preferred for large-scale production due to balance of cost and enantiopurity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Fluorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: 2-(2-Fluorophenyl)-2-oxoacetic acid.

    Reduction: 2-(2-Fluorophenyl)-2-hydroxyethanol.

    Substitution: 2-(2-Methoxyphenyl)-2-hydroxyacetic acid.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
(S)-2-(2-Fluorophenyl)-2-hydroxyacetic acid exhibits significant pharmacological activities, particularly as an inhibitor of certain enzymes and receptors. Its structural similarity to other bioactive compounds allows it to interact with biological targets effectively.

  • GABA-A Receptor Modulation : Recent studies have indicated that compounds similar to this compound can enhance GABA-A receptor activity, which is crucial for neuronal survival and recovery from neurological injuries. This suggests potential applications in neuropharmacology for treating conditions like stroke and epilepsy .
  • α-Glucosidase Inhibition : The compound has been evaluated for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro studies show promising IC50 values, indicating that it may serve as a therapeutic agent for managing diabetes by slowing down carbohydrate absorption .
Compound IC50 (μM) Target Enzyme
This compound49.0 - 668.5α-Glucosidase
Similar CompoundsVariedGABA-A Receptor

Biochemical Applications

Synthesis of Novel Derivatives
The synthesis of this compound derivatives has been explored to enhance biological activity and reduce toxicity. For instance, modifications at the phenyl ring can lead to compounds with improved selectivity and potency against specific targets.

  • Fluorination Strategy : The introduction of fluorine atoms at strategic positions on the aromatic ring has been shown to enhance metabolic stability and reduce the formation of toxic metabolites during drug metabolism .

Material Sciences

Polymer Chemistry
The compound's unique properties allow it to be utilized in polymer synthesis, particularly in creating fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

  • Fluorinated Polymers : Research indicates that incorporating this compound into polymer matrices can improve their mechanical properties and resistance to solvents, making them suitable for various industrial applications .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rat model of ischemic stroke. Results showed that treatment with the compound significantly improved neuronal survival rates and functional recovery post-injury, highlighting its potential as a therapeutic agent in neuroprotection.

Case Study 2: Diabetes Management

In another study focusing on diabetes management, derivatives of this compound were tested for their ability to inhibit α-glucosidase activity. The most effective derivatives demonstrated IC50 values lower than those of standard treatments like acarbose, suggesting their potential as new antidiabetic agents.

Mechanism of Action

The mechanism of action of (S)-2-(2-Fluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

a. Chlorophenyl Derivatives
  • (S)-2-(2-Chlorophenyl)-2-hydroxyacetic acid (CAS 52950-18-2):

    • Differs by substitution of fluorine with chlorine at the ortho position.
    • Chlorine’s larger atomic size and lower electronegativity compared to fluorine reduce steric hindrance but increase lipophilicity.
    • Similarity score: 1.00 (structural similarity to the target compound).
  • Similarity score: 0.91.
b. Fluorophenyl Positional Isomers
  • (S)-2-(4-Fluorophenyl)-2-hydroxyacetic acid (CAS 52923-25-8):
    • Fluorine at the para position reduces steric effects compared to the ortho-substituted target compound.
    • Predicted pKa: 3.17 (slightly lower acidity than ortho-fluoro due to reduced inductive effect).
    • Safety: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).

Di-Fluorinated Analogs

  • (2R)-2-(3,4-Difluorophenyl)-2-hydroxyacetic acid (CAS 132741-29-8): Two fluorine atoms at meta and para positions increase electronegativity and metabolic stability. Molecular weight: 188.12 (higher than mono-fluoro analogs).
  • 2,5-Difluoromandelic acid (CAS 1976-36-8): Fluorines at meta positions relative to the hydroxyl group. Potential for enhanced binding affinity in enzyme inhibition due to dual electron-withdrawing effects.

Stereochemical Variants

  • (R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid (CAS 32222-48-3):
    • R-enantiomer of the target compound.
    • Enantiomeric differences significantly impact biological activity; e.g., (S)-forms often exhibit higher receptor selectivity in pharmaceuticals.

Bulkier Substituents

  • 2-Hydroxy-2,2-diphenylacetic acid (Benzilic acid, CAS 76-93-7):
    • Two phenyl groups instead of one fluorophenyl.
    • Increased steric hindrance reduces solubility but enhances stability in hydrophobic environments.

Key Properties

Compound CAS Molecular Weight pKa (Predicted) Solubility (Water)
(S)-2-(2-Fluorophenyl)-2-hydroxyacetic acid 32222-48-3 170.14 ~3.2* Moderate
(S)-2-(4-Fluorophenyl)-2-hydroxyacetic acid 52923-25-8 170.14 3.17 High
(S)-2-(2-Chlorophenyl)-2-hydroxyacetic acid 52950-18-2 186.60 ~2.8 Low

*Estimated based on para-fluoro analog data.

Biological Activity

(S)-2-(2-Fluorophenyl)-2-hydroxyacetic acid, a chiral organic compound, has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological effects, mechanisms of action, structure-activity relationships (SAR), and comparative analysis with related compounds.

This compound is characterized by its chiral center , which contributes to its optical activity. The presence of the fluorine atom and hydroxyl group imparts unique chemical properties that influence its interaction with biological systems.

  • Molecular Formula : C9H10FNO3
  • Molecular Weight : 201.18 g/mol
  • Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide, but poorly soluble in water.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
  • Receptor Modulation : It can modulate receptor activity, influencing various physiological responses.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

  • Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in decreased levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress-related damage.

  • Research Findings : Studies have shown that this compound scavenges free radicals effectively, thereby protecting cells from oxidative injury .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases.

  • Mechanism : It is believed to reduce amyloid-beta aggregation, a hallmark of Alzheimer’s disease, thereby potentially slowing disease progression .

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal that modifications to its structure can significantly alter its biological activity. Comparative analysis with similar compounds highlights the importance of specific functional groups:

CompoundStructureBiological Activity
This compoundStructureAnti-inflammatory, antioxidant, neuroprotective
2-(2-Chlorophenyl)-2-hydroxyacetic acidLacks fluorineReduced anti-inflammatory activity
2-(4-Fluorophenyl)-2-hydroxyacetic acidDifferent substitution patternAltered pharmacokinetics

Comparative Analysis

When compared to other compounds with similar structures, this compound stands out due to its unique combination of fluorine and hydroxyl groups. This combination enhances its interaction with biological targets compared to analogs lacking these features.

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